
N-(4-fluorophenyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)-2-(methylthio)nicotinamide” is a chemical compound that contains a fluorophenyl group, a methylthio group, and a nicotinamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorophenyl group, a methylthio group, and a nicotinamide group . The exact structure would depend on the specific positions of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
TRPV1 Antagonism and Pain Management
The compound 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, closely related to N-(4-fluorophenyl)-2-(methylthio)nicotinamide, was identified as a potent TRPV1 antagonist with activity in inflammatory pain models. This discovery led to its progression into pre-clinical development, highlighting its potential in pain management (Westaway et al., 2008).
Corrosion Inhibition
Nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, have been synthesized and studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These compounds demonstrated significant efficiency in corrosion prevention, offering potential applications in material science and engineering (Chakravarthy et al., 2014).
Antifungal Applications
Research on 2-aminonicotinamide derivatives, structurally similar to this compound, revealed potent in vitro antifungal activity against various strains, including fluconazole-resistant species. These compounds displayed broad-spectrum antifungal properties, indicating their potential as antifungal agents (Ni et al., 2017).
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, demonstrating excellent fungicidal activities against cucumber downy mildew. These findings suggest significant potential for the use of nicotinamide derivatives in agriculture as effective fungicides (Wu et al., 2022).
Cancer Research
Nicotinamide N-methyltransferase, an enzyme involved in the metabolism of nicotinamide and related compounds, has been found to play a role in enhancing resistance to 5-fluorouracil in colorectal cancer cells. This suggests that nicotinamide derivatives may have implications in cancer therapy and resistance mechanisms (Xie et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGKTHMGZNBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


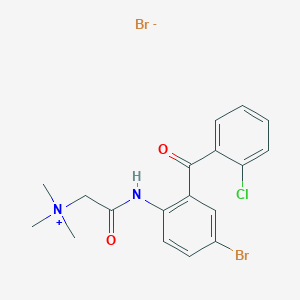
![2-(4-Fluorophenyl)-6-[(2-methylphenyl)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2801488.png)
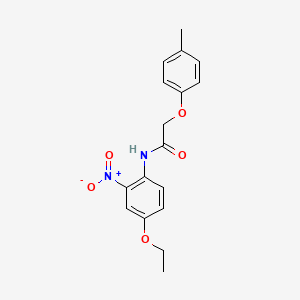

![4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2801491.png)
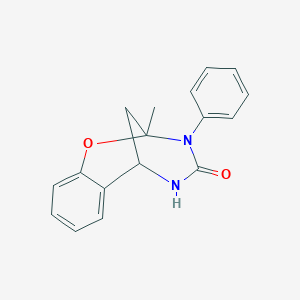
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2801493.png)
![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)
![3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2801497.png)
![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)
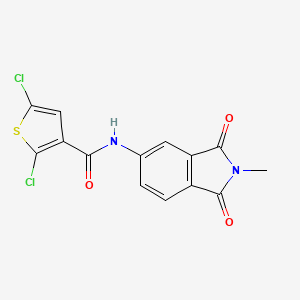
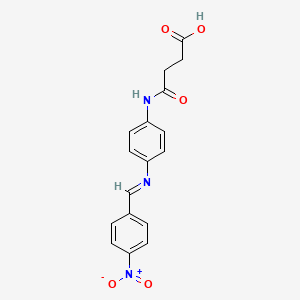
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)